molecular formula C22H19N5O4S B11259445 Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate

Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate

Cat. No.: B11259445
M. Wt: 449.5 g/mol
InChI Key: PVSJGAQONDYHMG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and an ethyl ester moiety

Preparation Methods

The synthesis of Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the formation of the triazolopyrimidine core through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazolopyrimidine core through a nucleophilic substitution reaction.

    Formation of the Acetamido Linkage: The acetamido linkage is formed by reacting the intermediate with an acylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s stability and unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a tool compound in biological studies to investigate the mechanisms of action of various enzymes and receptors.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl and sulfanyl groups contribute to its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]benzoate can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities. the presence of different substituents can lead to variations in their potency and selectivity.

    Phenyl-Substituted Triazoles: These compounds have a phenyl group attached to the triazole ring, similar to the compound . They are studied for their antimicrobial and anticancer properties.

    Sulfanyl-Substituted Compounds: Compounds with a sulfanyl group exhibit unique chemical reactivity and biological activity. The combination of the sulfanyl group with the triazolopyrimidine core enhances the compound’s overall properties.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N5O4S/c1-2-31-20(30)15-8-10-16(11-9-15)23-19(29)13-32-22-26-25-21-24-18(28)12-17(27(21)22)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,23,29)(H,24,25,28)

InChI Key

PVSJGAQONDYHMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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